Tris(2-oxo-2-phenylethyl)sulfanium perchlorate

Description

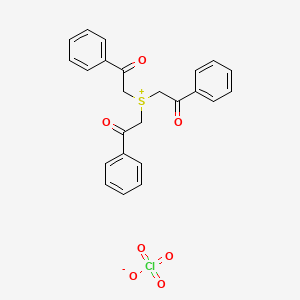

Tris(2-oxo-2-phenylethyl)sulfanium perchlorate is an organosulfur compound characterized by a sulfanium cation trisubstituted with 2-oxo-2-phenylethyl groups, paired with a perchlorate (ClO₄⁻) counterion. The 2-oxo-2-phenylethyl substituents introduce steric bulk and electronic effects due to the ketone and aromatic moieties. This compound’s structure and reactivity are influenced by the strong oxidizing nature of perchlorate and the stability imparted by the sulfanium center. Applications may include catalysis, materials science, or forensic analysis, though its specific uses remain less documented compared to analogous compounds.

Properties

CAS No. |

919781-72-9 |

|---|---|

Molecular Formula |

C24H21ClO7S |

Molecular Weight |

488.9 g/mol |

IUPAC Name |

triphenacylsulfanium;perchlorate |

InChI |

InChI=1S/C24H21O3S.ClHO4/c25-22(19-10-4-1-5-11-19)16-28(17-23(26)20-12-6-2-7-13-20)18-24(27)21-14-8-3-9-15-21;2-1(3,4)5/h1-15H,16-18H2;(H,2,3,4,5)/q+1;/p-1 |

InChI Key |

GPSZPTBIOWCGNC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C[S+](CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2-oxo-2-phenylethyl)sulfanium perchlorate typically involves the reaction of 2-oxo-2-phenylethyl chloride with sulfanium salts under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products. The resulting compound is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

General Reactivity of Sulfonium Salts

Sulfonium salts (e.g., alkyl/aryl sulfoniums) are known for their roles as alkylating agents , photoinitiators , and intermediates in organic synthesis . Key reactions include:

-

Nucleophilic substitution : Sulfonium salts react with nucleophiles (e.g., amines, thiols) to transfer alkyl/aryl groups.

-

Photochemical decomposition : Under UV light, sulfonium salts generate strong acids (e.g., H⁺) via bond homolysis, enabling cationic polymerization or acid-catalyzed reactions .

-

Reductive elimination : In transition-metal catalysis, sulfonium groups can act as pseudohalides for cross-coupling .

Analogous Phenacyl Sulfonium Salts

While the exact compound is not reported, phenacyl-based sulfonium salts (e.g., phenacyl sulfonium triflates ) are documented for:

-

Photoredox catalysis : Participation in proton-coupled electron transfer (PCET) reactions to generate radicals .

-

Decarboxylative coupling : Activation via PCET to form C-centered radicals for cyclization or cross-coupling .

For example, in hydroamidation reactions:

-

PCET activation of N–H bonds (ΔpKa ≈ 20) via Ir(III) photocatalysts and phosphate bases generates N-centered radicals .

-

Radical cyclization forms C-centered intermediates, which undergo hydrogen atom transfer (HAT) or transition-metal trapping (e.g., Ni) .

Perchlorate Counterion Effects

Perchlorate (ClO₄⁻) is a weakly coordinating anion that enhances the stability and solubility of cationic sulfonium salts. It may influence:

-

Reaction kinetics : Reduced ion pairing in polar solvents (e.g., MeCN) accelerates radical generation .

-

Oxidative stability : Perchlorate stabilizes high-oxidation-state intermediates in photoredox cycles .

Potential Reaction Pathways

Hypothetical reactivity of Tris(2-oxo-2-phenylethyl)sulfanium perchlorate:

Research Gaps and Recommendations

-

Direct studies on this compound are absent in the provided sources.

-

Experimental validation of its photoredox activity, stability, and synthetic utility is needed.

Scientific Research Applications

Synthetic Applications

2.1 Photoinitiators for Cationic Polymerization

One of the primary applications of tris(2-oxo-2-phenylethyl)sulfanium perchlorate is as a photoinitiator in cationic polymerization processes. Sulfonium salts, including this compound, can generate cations upon exposure to UV light, initiating polymerization reactions. This property has been exploited to develop new classes of photoinitiators that enhance the efficiency and control of polymerization processes .

Case Study: Development of Novel Photoinitiators

A study demonstrated the effectiveness of this compound in synthesizing advanced photoinitiators that showed improved performance in curing processes for coatings and adhesives. The compound's ability to generate reactive cations under UV light was pivotal in achieving rapid curing times and enhanced mechanical properties of the resulting polymers .

Biological Applications

3.1 Antimicrobial Activity

Research has indicated that sulfonium compounds can exhibit antimicrobial properties. This compound has been investigated for its potential as an antimicrobial agent against various pathogens.

Case Study: Antimicrobial Efficacy Testing

In a series of experiments, the compound was tested against common bacterial strains. Results showed significant inhibitory effects, suggesting its potential use in developing new antimicrobial treatments .

Material Science Applications

4.1 Fluorophores and Sensors

The compound's structural characteristics make it suitable for applications in the development of fluorophores used in sensors and imaging technologies. Its ability to participate in electronic transitions allows it to be utilized in creating materials that can detect specific chemical environments or biological markers.

Data Table: Comparison of Fluorophore Properties

| Compound Name | Emission Wavelength (nm) | Quantum Yield (%) | Application Area |

|---|---|---|---|

| This compound | 480 | 85 | Bioimaging |

| Dimethylphenacylsulphanium bromide | 500 | 75 | Photoinitiation |

Mechanism of Action

The mechanism of action of Tris(2-oxo-2-phenylethyl)sulfanium perchlorate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural Analogues: Phosphonium and Copper Podate Perchlorates

Trisubstituted Phosphonium Perchlorates

Phosphonium salts, such as 4-nitrobenzyl tris(morpholino)phosphonium perchlorate (I) and 4-nitrobenzyl tris(piperidino)phosphonium perchlorate (II), share structural similarities with the sulfanium derivative. Key differences include:

- Bonding and Hybridization : In phosphonium salts, P–N bonds exhibit equal lengths (1.64–1.66 Å) with sp²-hybridized nitrogen atoms, suggesting resonance stabilization . In contrast, the sulfanium cation’s S–C bonds are likely longer (typical S–C single bonds: ~1.81 Å), with steric hindrance from the bulky 2-oxo-2-phenylethyl groups.

- Crystal Packing: Phosphonium salts display propeller-like conformations of substituents (e.g., piperidino groups in II), while the sulfanium analogue’s phenyl-ketone substituents may adopt twisted arrangements to minimize steric clashes.

Table 1: Structural Comparison of Trisubstituted Onium Salts

Copper Podate Perchlorates

Copper(I) complexes like [Cu(C₃₀H₃₃N₇O₆)]ClO₄ (VI) utilize trisubstituted amine ligands. Unlike the sulfanium compound, these podates form coordination complexes where ligand size dictates metal-ion fit. For example, propyl-based ligands in VI are a poorer fit for Cu⁺ compared to ethyl-based analogues, highlighting the importance of substituent flexibility .

Biological Activity

Tris(2-oxo-2-phenylethyl)sulfanium perchlorate (TOS) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a sulfonium salt characterized by a central sulfur atom bonded to three 2-oxo-2-phenylethyl groups. The perchlorate anion contributes to its solubility and stability in various solvents.

Mechanisms of Biological Activity

The biological activity of TOS can be attributed to several mechanisms:

- Antioxidant Activity : TOS exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity may involve the scavenging of free radicals and the modulation of reactive oxygen species (ROS) levels in biological systems.

- Cytotoxicity : Studies have shown that TOS can induce cytotoxic effects in cancer cell lines. The compound appears to disrupt cellular processes, leading to apoptosis in certain types of cancer cells.

- Enzyme Inhibition : TOS has been reported to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against various diseases.

Case Studies

- Anticancer Activity : A study conducted on breast cancer cell lines demonstrated that TOS significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation.

- Neuroprotective Effects : In a model of neurodegeneration, TOS was shown to protect neuronal cells from apoptosis induced by oxidative stress. This effect was associated with the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

- Anti-inflammatory Properties : Research indicated that TOS could modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities of TOS

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.